4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 899953-71-0
VCID: VC5966864
InChI: InChI=1S/C22H21N5O4/c1-15-2-3-17(14-20(15)27(29)30)22(28)23-18-6-4-16(5-7-18)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Molecular Formula: C22H21N5O4
Molecular Weight: 419.441

4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

CAS No.: 899953-71-0

Cat. No.: VC5966864

Molecular Formula: C22H21N5O4

Molecular Weight: 419.441

* For research use only. Not for human or veterinary use.

4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide - 899953-71-0

Specification

CAS No. 899953-71-0
Molecular Formula C22H21N5O4
Molecular Weight 419.441
IUPAC Name 4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Standard InChI InChI=1S/C22H21N5O4/c1-15-2-3-17(14-20(15)27(29)30)22(28)23-18-6-4-16(5-7-18)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28)
Standard InChI Key SJJYLCWHUQGABW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-]

Introduction

Molecular Architecture and Structural Features

Core Chemical Framework

The compound features a benzamide backbone substituted with a nitro group at position 3 and a methyl group at position 4. The amide nitrogen is linked to a para-substituted phenyl ring, which connects to a pyridazine moiety bearing a morpholine group at position 6. This configuration creates a planar, conjugated system with potential for π-π stacking and hydrogen-bonding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₁N₅O₄
Molecular Weight419.441 g/mol
IUPAC Name2-Methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
SMILESCC1=C(C=CC=C1N+[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4

The morpholine ring introduces a tertiary amine, enhancing solubility in polar solvents, while the nitro group contributes to electron-deficient aromatic regions, favoring electrophilic substitution reactions.

Synthetic Methodologies

Multi-Step Synthesis Strategy

While no explicit protocol exists for this compound, analogous routes from patents suggest a three-step process:

  • Nucleophilic Aromatic Substitution:
    4-Chloro-3-nitrobenzoic acid reacts with methylamine to form 4-methylamino-3-nitrobenzoic acid, leveraging the activating effect of the nitro group .

  • Acyl Chloride Formation:
    4-Methylamino-3-nitrobenzoic acid undergoes chlorination with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride .

  • Amide Coupling:
    4-(6-Morpholinopyridazin-3-yl)aniline reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1Methylamine (excess), 80°C, 12h~95%
2SOCl₂, DMF (cat.), reflux~90%
3DCM, TEA, 0°C → RT~85%
*Theoretical yields based on analogous syntheses .

Physicochemical and Spectroscopic Properties

Solubility and Stability

Though experimental solubility data are unavailable, computational models predict:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL (25°C) due to the aromatic nitro group and rigid planar structure.

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals include:

    • δ 8.6–8.8 ppm (pyridazin-3-yl H)

    • δ 7.8–8.2 ppm (aromatic H from benzamide)

    • δ 3.6–3.8 ppm (morpholine OCH₂CH₂N).

  • IR: Strong bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1660 cm⁻¹ (amide C=O) .

Target ClassExample TargetsProposed IC₅₀*
KinasesPI3Kγ, mTORC110–100 nM
Ion ChannelsTRPM8, TRPV11–10 μM
*Predicted values based on structural analogs .

Challenges and Future Directions

Metabolic Stability Concerns

The nitro group may undergo reductase-mediated conversion to reactive amines, necessitating prodrug strategies or substituent optimization.

Synthetic Scalability

While the outlined route is feasible for lab-scale synthesis, industrial production requires:

  • Catalytic Amination: Replace stoichiometric methylamine with catalytic Buchwald-Hartwig coupling.

  • Flow Chemistry: Continuous processing to handle exothermic acyl chloride formation .

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